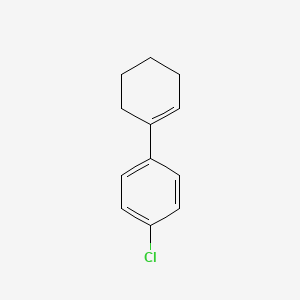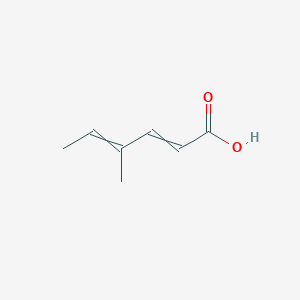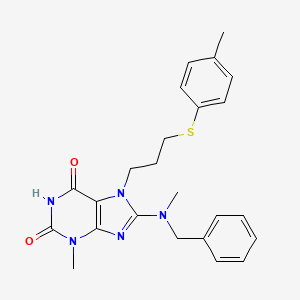
8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure. This compound is characterized by its unique combination of functional groups, including a benzyl(methyl)amino group, a methyl group, and a p-tolylthio group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes.
Introduction of the benzyl(methyl)amino group: This step involves the alkylation of the purine core with benzyl chloride and methylamine under basic conditions.
Attachment of the p-tolylthio group: This can be done through a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group on the purine core.
Final modifications: Additional steps may be required to introduce the methyl group and ensure the correct positioning of all functional groups.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group or the p-tolylthio group, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 8-(benzylamino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione
- 8-(methylamino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione
- 8-(benzyl(methyl)amino)-3-methyl-7-(3-(phenylthio)propyl)-1H-purine-2,6(3H,7H)-dione
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C24H27N5O2S |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-[3-(4-methylphenyl)sulfanylpropyl]purine-2,6-dione |
InChI |
InChI=1S/C24H27N5O2S/c1-17-10-12-19(13-11-17)32-15-7-14-29-20-21(28(3)24(31)26-22(20)30)25-23(29)27(2)16-18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,26,30,31) |
InChI Key |
OAEFRWCOIFRITP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide](/img/structure/B14092357.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092375.png)
![3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14092380.png)
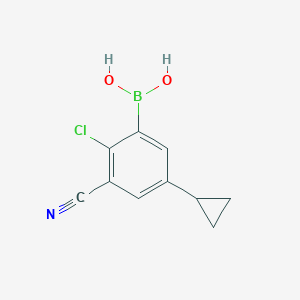
![1-{3-[(4-Chlorobenzyl)oxy]phenyl}-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092391.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092392.png)
![3-(2-ethoxyethyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092398.png)
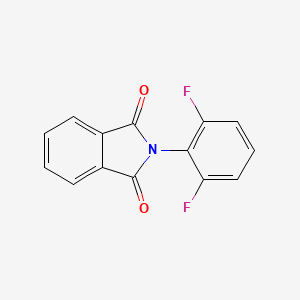
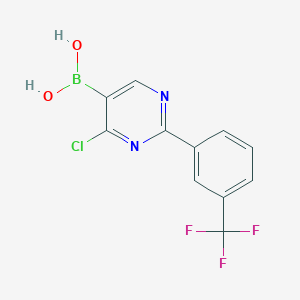
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B14092422.png)
![N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14092427.png)
